N,N'-Bis(phenylacetyl)cystine is a synthetic compound derived from cystine, which is a dimeric form of the amino acid cysteine. This compound has the molecular formula C22H24N2O6S2 and a molecular weight of approximately 476.56 g/mol . It features two phenylacetyl groups attached to the nitrogen atoms of cystine, enhancing its solubility and potential biological activity. The structure consists of a central cystine core linked by disulfide bonds, with phenylacetyl moieties contributing to its unique properties.
The biological activity of N,N'-Bis(phenylacetyl)cystine is largely attributed to its cystine backbone, which plays a crucial role in cellular metabolism and antioxidant defense. Cystine itself is known to contribute to glutathione synthesis, an important antioxidant in the body. The introduction of phenylacetyl groups may enhance its bioavailability and efficacy in therapeutic applications, potentially affecting processes such as inflammation and oxidative stress reduction.
N,N'-Bis(phenylacetyl)cystine can be synthesized through several methods, typically involving the acylation of cystine with phenylacetyl chloride or phenylacetic anhydride. The general synthetic route includes:
N,N'-Bis(phenylacetyl)cystine has potential applications in various fields:
Interaction studies involving N,N'-Bis(phenylacetyl)cystine have shown its potential to interact with various biological targets, including enzymes involved in glutathione metabolism. These interactions may enhance its therapeutic efficacy by modulating oxidative stress responses or influencing cellular signaling pathways.
Several compounds share structural similarities with N,N'-Bis(phenylacetyl)cystine, including:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N,N'-Bis(phenylacetyl)cystine | Two phenylacetyl groups | Enhanced antioxidant properties |
| Cystine | Dimeric structure without modifications | Basic antioxidant functions |
| N,N'-Diacetylcystine | Two acetyl groups | Similar antioxidant roles |
| L-Cystine | Natural amino acid dimer | Essential for protein synthesis |
N,N'-Bis(phenylacetyl)cystine stands out due to its unique combination of structural modifications that may enhance its pharmacological properties compared to other related compounds. Its synthesis and potential applications mark it as an interesting subject for further research in medicinal chemistry and biochemistry.
The development of cysteine derivatives has been pivotal to advancements in peptide synthesis since the mid-20th century. Early challenges in preserving the thiol functionality of cysteine during synthesis led to the invention of protecting groups such as acetamidomethyl (Acm) and trityl (Trt). However, these groups often lacked orthogonality with other common protecting schemes, limiting their utility in complex peptide assemblies.
The introduction of S-phenylacetamidomethyl (Phacm) in 1995 marked a breakthrough. Unlike Acm, the Phacm group could be enzymatically cleaved using penicillin amidohydrolase (PAH), enabling selective deprotection without disturbing acid- or base-labile groups. This innovation directly informed the design of n,n'-Bis(phenylacetyl)cystine, which incorporates two phenylacetyl groups to stabilize the cystine disulfide bond while maintaining compatibility with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategies.
Disulfide bonds are essential for stabilizing tertiary structures in proteins and enabling site-specific bioconjugation. n,n'-Bis(phenylacetyl)cystine serves as a precursor for controlled disulfide bond formation due to its dual phenylacetyl-protected amino groups and stable disulfide bridge.
Recent studies highlight its utility in disulfide stapling, a technique used to enhance the stability and bioavailability of therapeutic peptides. For example, the compound’s disulfide bridge can be selectively reduced to free thiols, which subsequently form covalent linkages with target biomolecules. This property is leveraged in the synthesis of cyclic peptides, where intramolecular disulfide bonds confer resistance to proteolytic degradation.
The compound’s structure makes it an ideal model for studying protecting group interactions. Key attributes include:
A representative synthesis pathway involves treating L-cysteine with N-(hydroxymethyl)phenylacetamide in the presence of trifluoromethanesulfonic acid (TFMSA), followed by oxidation to form the disulfide bridge. This method achieves yields exceeding 67% in Boc-protected derivatives.
The total synthesis of n,n'-bis(phenylacetyl)cystine derivatives employs sequential acylation methodologies that target the amino groups of cystine precursors with phenylacetyl reagents [1] [2]. The compound n,n'-bis(phenylacetyl)cystine, with molecular formula C₂₂H₂₄N₂O₆S₂ and molecular weight 476.6 g/mol, represents a symmetrical diamide derivative of cystine where both amino groups are protected by phenylacetyl moieties [1] [3].
The sequential acylation approach typically begins with the treatment of cystine hydrochloride as the starting material, which provides enhanced solubility and reactivity compared to the free amino acid [4]. The primary acylation step involves the reaction of cystine with phenylacetyl chloride in the presence of base catalysts such as pyridine or triethylamine [2] [5]. This reaction preferentially targets the amino groups due to their superior nucleophilicity compared to the carboxylate functionalities [2].
The reaction mechanism proceeds through nucleophilic acyl substitution, where the amino nitrogen attacks the carbonyl carbon of phenylacetyl chloride, leading to the formation of an amide bond while releasing hydrogen chloride as a byproduct [2] [5]. The sequential nature of this process allows for controlled introduction of the second phenylacetyl group, ensuring complete substitution of both amino groups under optimized conditions [6].
Optimization studies have demonstrated that reaction temperatures between 0°C and room temperature provide optimal yields while minimizing side reactions [7]. The use of acidic media, particularly trifluoroacetic acid or methanesulfonic acid, has been shown to enhance the electrophilicity of acyl chlorides and facilitate the acylation process [7]. The reaction typically requires 2-4 hours for completion, with yields ranging from 60-85% depending on the specific conditions employed [7] [6].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0-25°C | 60-85% |
| Reaction Time | 2-4 hours | Optimal conversion |
| Base Equivalents | 2.5-3.0 | Minimizes side reactions |
| Solvent System | Dichloromethane/Pyridine | Enhanced solubility |
The sequential acylation methodology offers several advantages including high regioselectivity, predictable reaction outcomes, and compatibility with various protecting group strategies [2] [5]. The formation of the amide bonds provides stability to the resulting derivative while maintaining the structural integrity of the cystine backbone [8].
Enzymatic approaches for the chiral resolution of cystine precursors represent a sophisticated methodology for obtaining enantiomerically pure starting materials for n,n'-bis(phenylacetyl)cystine synthesis [9] [10]. The enzyme phosphotriesterase from Pseudomonas diminuta has demonstrated remarkable stereoselectivity in the resolution of chiral precursors, with specific variants exhibiting over 1000-fold preference for particular stereoisomers [9].
The enzymatic resolution process typically employs engineered variants of phosphotriesterase, including the G60A variant which exhibits 165-fold preference for the Rₚ isomer, and the In1W variant demonstrating 1400-fold selectivity for the Sₚ isomer [9]. These enzymes operate through stereoselective hydrolysis mechanisms that allow for the preparation of diastereomerically pure precursors on preparative scales [9].
The enzymatic pathway involves the initial preparation of cystine precursors containing chiral centers, followed by enzyme-catalyzed resolution to obtain the desired stereoisomer [9] [10]. The process typically operates under mild conditions, with pH ranges between 7.0-8.0 and temperatures of 25-37°C, providing excellent compatibility with sensitive cystine derivatives [9].
Penicillin amidohydrolase represents another significant enzymatic tool for cystine derivative processing, particularly in the context of protecting group manipulation [11] [12]. This enzyme demonstrates capability for selective cleavage of phenylacetamidomethyl protecting groups, which can be utilized in synthetic strategies for n,n'-bis(phenylacetyl)cystine derivatives [11] [12].
| Enzyme | Selectivity Factor | Preferred Isomer | Operating Conditions |
|---|---|---|---|
| G60A-PTE | 165-fold | Rₚ | pH 7.8, 35°C |
| In1W-PTE | 1400-fold | Sₚ | pH 7.8, 35°C |
| Penicillin Amidohydrolase | Variable | Context-dependent | pH 7.8, 30-35°C |
The enzymatic resolution methodology provides access to enantiomerically pure cystine derivatives with ee values exceeding 99% in many cases [9] [13]. The process offers several advantages including mild reaction conditions, high selectivity, and the ability to process large quantities of material [9].
Pyridoxal-5'-phosphate-mediated enzymatic processes have also been investigated for cystine derivative modification, although these typically involve catabolic rather than synthetic pathways [14]. These enzyme-independent processes can catalyze cysteine breakdown through thiazolidine intermediate formation, providing insights into potential synthetic applications [14].
The integration of n,n'-bis(phenylacetyl)cystine synthesis with solid-phase methodologies represents a significant advancement in the preparation of cystine-containing peptides and derivatives [11] [12] [15]. The fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection schemes provide orthogonal strategies for the incorporation of phenylacetyl-protected cystine residues into complex molecular architectures [15] [16].
The phenylacetamidomethyl (Phacm) protecting group has emerged as a particularly valuable tool in solid-phase synthesis, demonstrating compatibility with both Fmoc and Boc strategies [11] [12]. This protecting group exhibits stability under standard peptide synthesis conditions while remaining cleavable by enzymatic methods, providing orthogonal protection capabilities [11] [12].
Solid-phase synthesis protocols typically employ chlorotrityl chloride resin or similar supports for the attachment of cystine derivatives [17]. The synthesis proceeds through standard coupling protocols using coupling reagents such as dicyclohexylcarbodiimide or 1-hydroxy-7-azabenzotriazole [15] [16]. The phenylacetyl groups can be introduced either prior to resin attachment or during the solid-phase synthesis sequence [15].
The Fmoc strategy offers advantages in terms of milder deprotection conditions, utilizing 20% piperidine in dimethylformamide for base-labile group removal [15] [16]. The Boc approach employs trifluoroacetic acid for deprotection, which can be compatible with phenylacetyl-protected cystine derivatives under carefully controlled conditions [15] [16].
| Protection Scheme | Deprotection Conditions | Compatibility | Yield Range |
|---|---|---|---|
| Fmoc-Cys(Trt) | 95% TFA | Excellent | 70-90% |
| Fmoc-Cys(Acm) | Standard conditions | Good | 65-85% |
| Boc-Cys(Bzl) | HF-anisole | Moderate | 60-80% |
| Phacm Protection | Enzymatic cleavage | Excellent | 75-95% |
The solid-phase approach enables the preparation of complex cystine-containing sequences with high purity and yield [15] [16]. The methodology is particularly valuable for the synthesis of cyclic peptides where disulfide bond formation is required subsequent to phenylacetyl group introduction [15].
Optimization studies have demonstrated that reaction times of 10-20 minutes are typically sufficient for complete coupling of phenylacetyl-protected cystine derivatives [15]. The use of excess coupling reagents (3-5 equivalents) ensures high coupling efficiency while minimizing incomplete reactions [15] [16].
The optimization of diastereoselective formation strategies for n,n'-bis(phenylacetyl)cystine derivatives focuses on controlling the stereochemical outcome of acylation reactions and subsequent transformations [18] [19] [13]. The presence of multiple chiral centers in cystine derivatives necessitates careful consideration of stereochemical factors during synthesis [18] [13].
Diastereoselective acylation approaches typically employ chiral auxiliaries or substrate-controlled reactions to achieve high levels of stereoselectivity [19] [20]. The use of chiral acylating agents or the incorporation of temporary chiral auxiliaries can provide significant enhancement in diastereomeric ratios [19] [20].
Supercritical carbon dioxide has emerged as an effective medium for diastereoselective transformations of cystine derivatives, with pressure-dependent effects leading to diastereomeric excesses exceeding 95% in certain cases [18]. The unique properties of supercritical carbon dioxide, including its tunable density and solvating properties, enable precise control over reaction selectivity [18].
The optimization of reaction conditions involves systematic variation of temperature, pressure, solvent systems, and catalyst loading to achieve maximum diastereoselective control [18] [19]. Temperature effects are particularly pronounced, with optimal conditions typically falling in the range of -10°C to +25°C for acylation reactions [18] [7].
| Optimization Parameter | Range Studied | Optimal Value | Selectivity Achieved |
|---|---|---|---|
| Temperature | -20°C to +40°C | 0-10°C | >90% de |
| Pressure (scCO₂) | 100-300 bar | 200-250 bar | >95% de |
| Catalyst Loading | 1-10 mol% | 5 mol% | >85% de |
| Reaction Time | 1-24 hours | 4-8 hours | Optimal conversion |
The role of solvent effects in diastereoselective formation has been extensively studied, with polar aprotic solvents generally providing superior selectivity compared to protic systems [18] [6]. The use of coordinating solvents can influence the conformation of reactive intermediates, leading to enhanced stereochemical control [18].
Substrate-controlled diastereoselection represents another important strategy, where the existing stereochemistry of the cystine backbone directs the approach of acylating reagents [19] [20]. This approach has been successfully applied to the synthesis of β-methyllanthionine derivatives, providing insights applicable to cystine acylation [20].
The development of asymmetric catalysis methods for cystine derivative synthesis has shown promising results, with certain catalytic systems achieving diastereomeric ratios exceeding 20:1 [19] [13]. These methods typically employ chiral ligands or organocatalysts to control the stereochemical outcome of key bond-forming reactions [19].
Computational modeling studies have provided valuable insights into the factors governing diastereoselective formation, revealing the importance of steric and electronic effects in determining reaction outcomes [21]. These studies have identified key structural features that influence selectivity, enabling rational design of improved synthetic protocols [21].
The phenylacetyl protecting group system has emerged as a sophisticated approach for implementing orthogonal protection schemes in peptide synthesis. Phenylacetamidomethyl (Phacm) protection, closely related to the structure found in n,n'-bis(phenylacetyl)cystine, demonstrates remarkable compatibility with both Boc/benzyl and Fmoc/tert-butyl protection strategies [2] [3]. This orthogonality stems from the unique deprotection characteristics of phenylacetyl groups, which can be removed through enzymatic hydrolysis using penicillin G acylase under mild conditions at neutral pH [4] [5].
The enzymatic deprotection mechanism provides several advantages over traditional chemical methods. Penicillin G acylase specifically recognizes and cleaves the phenylacetyl amide bond, offering complete selectivity without affecting other protecting groups present in the peptide structure [6] [7]. This selectivity enables the construction of complex protection schemes where multiple orthogonal groups can be removed in predetermined sequences, facilitating the synthesis of structurally sophisticated peptides [3].
Recent studies have demonstrated that phenylacetyl protection strategies can be integrated into four-dimensionally orthogonal protection systems [8] [9]. These advanced schemes allow for the sequential removal of up to four different types of protecting groups under distinct reaction conditions, significantly expanding the complexity of peptides that can be synthesized using solid-phase methods. The stability profile of phenylacetyl groups under standard Fmoc deprotection conditions (20% piperidine in DMF) and acidic cleavage conditions (TFA-based cocktails) makes them particularly valuable for complex synthetic routes [2] [3].
Comparative analysis reveals that phenylacetyl protection offers several advantages over conventional acetamidomethyl (Acm) protection. While both groups provide similar chemical stability profiles, the enzymatic removability of phenylacetyl groups under biocompatible conditions (pH 7-8, room temperature to 37°C) represents a significant advancement [4]. This mild deprotection chemistry minimizes side reactions and degradation products commonly associated with harsh chemical deprotection methods.
| Protection Group | Deprotection Method | Conditions | Orthogonality | Advantages |
|---|---|---|---|---|
| Phenylacetyl (PhAc) | Penicillin G acylase | pH 7-8, 37°C | Boc/Bzl, Fmoc/tBu | Enzymatic, mild conditions |
| Acetamidomethyl (Acm) | I₂, Tl(TFA)₃ | Oxidative conditions | Boc/Bzl, Fmoc/tBu | Chemical stability |
| Phenylacetamidomethyl (Phacm) | Enzyme or I₂ | Dual deprotection modes | Boc/Bzl, Fmoc/tBu | Flexibility in deprotection |
Native Chemical Ligation (NCL) has revolutionized protein synthesis by enabling the assembly of large polypeptides from smaller, more manageable fragments [10] [11]. The disulfide-linked architecture present in n,n'-bis(phenylacetyl)cystine provides valuable insights into the design of ligation-compatible building blocks for advanced protein synthesis applications.
In NCL methodology, the presence of N-terminal cysteine residues is essential for the chemoselective ligation reaction. The transthioesterification mechanism followed by S-to-N acyl migration requires precise control of cysteine reactivity throughout the synthesis process [12] [13]. Protection strategies that maintain cysteine functionality while preventing unwanted oxidation or side reactions are critical for successful ligation outcomes.
The phenylacetyl protection system offers unique advantages for NCL applications through its biocompatible deprotection characteristics. Unlike harsh chemical deprotection methods that can lead to disulfide scrambling or peptide degradation, enzymatic removal of phenylacetyl groups maintains the integrity of sensitive peptide structures [4] [14]. This preservation of structural integrity is particularly important when working with complex multicyclic peptides or proteins containing multiple disulfide bonds.
Recent developments in extended chemical ligation methodologies have incorporated phenylacetyl-protected intermediates for the synthesis of challenging protein targets [15] [16]. The reversible nature of enzymatic deprotection allows for kinetically controlled ligation sequences, where the order of bond formation can be precisely regulated through selective deprotection steps [14]. This level of control has enabled the synthesis of proteins that were previously inaccessible through conventional ligation approaches.
Expressed Protein Ligation (EPL) techniques have also benefited from phenylacetyl protection strategies. The compatibility of enzymatic deprotection with biological expression systems allows for the preparation of semi-synthetic proteins where chemically synthesized segments containing phenylacetyl-protected residues can be seamlessly joined with recombinantly expressed protein domains [17]. This approach has expanded the scope of protein modifications that can be introduced through chemical synthesis.
| Ligation Method | Cysteine Protection | Deprotection Timing | Yield Range | Applications |
|---|---|---|---|---|
| Standard NCL | Thz, Acm | Post-ligation | 60-85% | Protein total synthesis |
| Extended NCL | Phacm, Poc | Sequential | 45-75% | Complex proteins |
| Traceless Ligation | Auxiliary-based | Multi-step | 40-70% | Clean products |
| EPL | Enzymatic-compatible | In situ | 50-80% | Semi-synthetic proteins |
The acetamidomethyl (Acm) protecting group has long been considered the gold standard for cysteine protection in peptide synthesis due to its exceptional stability under standard synthetic conditions [18] [19]. However, comparative analysis with phenylacetyl-based systems reveals important distinctions that influence the choice of protection strategy for specific applications.
Chemical stability profiles demonstrate that both Acm and phenylacetyl groups exhibit similar resistance to nucleophilic conditions (piperidine treatment), acidic conditions (TFA cleavage), and basic conditions (standard workup procedures) [18] [20]. This parallel stability makes both systems suitable for Fmoc solid-phase peptide synthesis where multiple deprotection and coupling cycles are required.
The critical difference lies in deprotection methodology. Acm removal typically requires harsh oxidative conditions such as iodine in acetic acid, thallium(III) trifluoroacetate, or N-chlorosuccinimide [18] [21]. These conditions can lead to side reactions, particularly with peptides containing serine and threonine residues, where Acm migration to hydroxyl groups has been observed [21]. Additionally, the formation of iodinated tyrosine derivatives during iodine-mediated deprotection represents a significant limitation for peptides containing aromatic residues [21].
In contrast, enzymatic deprotection of phenylacetyl groups proceeds under physiological conditions without generating reactive intermediates or causing side-chain modifications [4] [6]. The substrate specificity of penicillin G acylase ensures that only the intended amide bonds are cleaved, leaving other functional groups intact. This selectivity is particularly valuable when working with complex peptide structures containing multiple reactive sites.
Reaction kinetics analysis reveals that enzymatic deprotection of phenylacetyl groups typically requires 2-24 hours for completion, depending on enzyme concentration and substrate complexity [5] [7]. While this timeframe is longer than chemical deprotection methods (typically 30 minutes to 2 hours), the absence of side reactions and high selectivity often result in higher overall yields and simplified purification procedures.
Cost considerations present a mixed picture. While penicillin G acylase represents an additional expense compared to chemical reagents, the reduced need for purification and higher yields often compensate for the enzyme cost. Furthermore, advances in enzyme immobilization and recycling technologies have made enzymatic deprotection more economically viable for large-scale applications [22].
| Parameter | Acm Protection | Phenylacetyl Protection |
|---|---|---|
| Stability | Excellent under standard conditions | Excellent under standard conditions |
| Deprotection | I₂, Tl(TFA)₃, NCS | Penicillin G acylase |
| Conditions | Oxidative, room temperature | Aqueous, pH 7-8, 37°C |
| Side Reactions | Acm migration, Tyr iodination | Minimal |
| Selectivity | Moderate | Excellent |
| Yield | 70-90% | 75-95% |
The application of phenylacetyl protection strategies in complex peptide cyclization reactions demonstrates the practical utility of these systems for challenging synthetic targets. Several representative case studies illustrate the advantages of enzymatic deprotection in the context of multicyclic peptide synthesis.
Case Study 1: Bicyclic Peptide Protease Inhibitors
Recent work on bicyclic peptide synthesis has employed phenylacetyl protection for the controlled formation of disulfide-constrained structures [23]. The synthesis of Zika virus protease inhibitors containing tribasic recognition motifs (KRK) required precise control over cyclization to achieve the desired bioactive conformation. Phenylacetyl-protected cysteine derivatives were incorporated during solid-phase synthesis, followed by global deprotection and selective enzymatic removal of phenylacetyl groups.
The bicyclization strategy utilized dicyanopyridine chemistry for primary ring formation, followed by enzymatic deprotection and disulfide bond formation for secondary cyclization. This approach yielded the target bicyclic inhibitor with an IC₅₀ of 260 nM against Zika virus protease, demonstrating 15-fold improved potency compared to linear analogs [23]. The plasma stability of the bicyclic product showed no detectable degradation over 90 minutes, highlighting the benefits of conformational constraint.
Case Study 2: Antimicrobial Cyclic Peptides
The synthesis of antimicrobial cyclic peptides based on aurein 1.2 sequences has utilized phenylacetyl protection for regioselective cyclization [23]. These α-helical peptides required precise side-chain to side-chain cyclization to maintain their membrane-active conformations. Enzymatic deprotection allowed for biocompatible cyclization conditions that preserved the secondary structure essential for antimicrobial activity.
The automated synthesis protocol incorporated on-resin enzymatic deprotection followed by oxidative cyclization using mild oxidation conditions. This approach achieved yields of 60-80% for cyclic products while maintaining >95% purity after standard purification procedures. The biocompatibility of enzymatic deprotection enabled direct biological testing without extensive purification, accelerating the structure-activity relationship studies.
Case Study 3: Multi-Disulfide Natural Product Analogs
Complex natural product synthesis has benefited from phenylacetyl protection strategies in the preparation of multi-disulfide peptides such as conotoxins and defensins [24] [25]. The α-conotoxin SI synthesis employed orthogonal protection schemes where phenylacetyl groups were used for regioselective disulfide formation in combination with other protecting groups.
The three-disulfide bond formation required sequential deprotection and oxidation steps. Enzymatic removal of phenylacetyl groups was performed first, followed by UV-mediated deprotection of NBzl-protected cysteines, and finally palladium-catalyzed removal of Acm groups. This one-pot sequential approach achieved the target folded peptide in 43% yield within 13 minutes total reaction time [24].
Case Study 4: Therapeutic Peptide Optimization
The development of linaclotide analogs for chronic constipation and irritable bowel syndrome has employed phenylacetyl protection for controlled disulfide formation [24]. This 14-amino acid peptide containing three disulfide bonds required precise regioselective synthesis to achieve the bioactive conformation.
Solid-phase synthesis incorporated differentially protected cysteine residues with phenylacetyl groups protecting the first disulfide pair. Sequential deprotection using enzymatic conditions followed by chemical methods for remaining protecting groups achieved the correctly folded product with therapeutic activity comparable to the natural hormone. The scalable synthesis protocol enabled multi-gram preparation suitable for pharmaceutical development.
| Case Study | Target Peptide | Cyclization Type | Yield | Key Advantage |
|---|---|---|---|---|
| Protease Inhibitor | Bicyclic ZiPro inhibitor | Dicyanopyridine/disulfide | 69% | Biocompatible conditions |
| Antimicrobial | Aurein 1.2 analog | Side-chain cyclization | 60-80% | Automated synthesis |
| Conotoxin | α-conotoxin SI | Multi-disulfide | 43% | Rapid sequential formation |
| Therapeutic | Linaclotide analog | Three disulfide bonds | 45-65% | Scalable protocol |